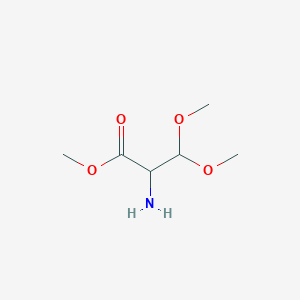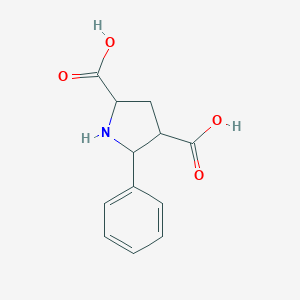
Selenopheno
Descripción general
Descripción
Synthesis Analysis
The synthesis of selenophene derivatives has been explored through various methods, aiming to incorporate selenium efficiently into organic frameworks. Traditional synthetic routes often involve the cyclization reactions under the presence of selenium sources. Advanced methods strive to improve the yield, selectivity, and environmental friendliness of the synthesis process. Research in this area focuses on developing novel catalytic systems and methodologies that allow for the precise incorporation of selenium into heterocyclic compounds.
Molecular Structure Analysis
Selenophene's molecular structure is characterized by a five-membered ring containing selenium. This structural feature imparts unique electronic properties due to the higher polarizability of selenium compared to sulfur. The presence of selenium affects the compound's conjugation and electronic distribution, which can be exploited in designing materials with specific optical and electronic properties. Studies on molecular structure analysis aim to understand how selenium incorporation influences the stability, reactivity, and overall behavior of the compound under various conditions.
Chemical Reactions and Properties
Selenophene and its derivatives undergo a range of chemical reactions, including electrophilic substitution, nucleophilic addition, and oxidation. The selenium atom in the ring makes these compounds susceptible to oxidation, which can be utilized in various synthetic applications. Research in this area explores the reactivity patterns of selenophenes, seeking to leverage their unique properties for the synthesis of complex organic molecules and materials with novel functionalities.
Physical Properties Analysis
The physical properties of selenophene, such as boiling point, melting point, and solubility, are influenced by the presence of the selenium atom. These properties are critical in determining the compound's suitability for specific applications, including electronics, photonics, and as intermediates in organic synthesis. Investigations into the physical properties of selenophene aim to correlate these characteristics with its structure and potential applications.
Chemical Properties Analysis
Selenophene's chemical properties are marked by its redox behavior, electrophilic substitution patterns, and interaction with nucleophiles. The selenium atom's ability to participate in redox reactions is of particular interest for applications in catalysis and materials science. Understanding the chemical properties of selenophene is essential for harnessing its potential in synthetic chemistry and for the development of selenophene-based materials with desired functionalities.
References
Selenium nanostructure: Progress towards green synthesis and functionalization for biomedicine. V. Ranjitha & V. Rai (2021). Journal of Pharmaceutical Investigation.
Metal Nanoclusters Stabilized by Selenol Ligands. Xi Kang & Manzhou Zhu (2019). Small.
Aplicaciones Científicas De Investigación
Celdas Solares Orgánicas
Materiales basados en selenofeno: se han estudiado ampliamente por su aplicación en celdas solares orgánicas (OSCs). Debido a la capacidad del selenofeno para polarizarse fácilmente, su nivel de energía LUMO es muy bajo, lo que reduce la brecha de banda óptica y mejora la eficiencia de transporte de portadores. Esto convierte al selenofeno en un excelente candidato para los materiales de la capa activa en OSCs, lo que podría mejorar la eficiencia del dispositivo .
Descubrimiento de Fármacos
Los derivados del selenofeno juegan un papel crucial en el desarrollo de nuevos fármacos. Su actividad biológica intrínseca se ha explorado para diversas aplicaciones terapéuticas, incluidos agentes antidepresivos, antioxidantes, anticonvulsivos, antibacterianos, antitumorales, antinociceptivos, hepatoprotectores y antiapoptoticos . La porción organoselenio incrustada en el selenofeno muestra potentes actividades biológicas, lo que lo convierte en un andamiaje valioso en la química medicinal.
Materiales Luminiscentes
El campo de los materiales luminiscentes también se ha beneficiado de las propiedades del selenofeno. Su mayor capacidad donadora de electrones y su menor aromaticidad en comparación con el tiofeno dan como resultado una mejor planaridad, una mayor longitud conjugada y una menor brecha de banda óptica. Estas características son ventajosas para el desarrollo de nuevos diodos emisores de luz y otros dispositivos optoelectrónicos .
Síntesis de Compuestos Heterocíclicos
El selenofeno y sus derivados son importantes en la síntesis de diversos compuestos heterocíclicos. Los métodos para acceder al andamiaje del selenofeno implican diversas estrategias sintéticas basadas en la ciclización, que son cruciales para crear moléculas complejas con propiedades específicas .
Catálisis
En el ámbito de la catálisis, los compuestos de selenofeno se han utilizado como catalizadores para facilitar transformaciones quimio-, regio- y estereoselectivas. Esta aplicación es particularmente relevante en la síntesis de moléculas orgánicas complejas donde el control preciso de la ruta de reacción es esencial .
Química Organoselénica
La importancia del selenofeno en la química organoselénica está relacionada con sus aplicaciones como bloques de construcción para diversas transformaciones químicas. La versatilidad de los compuestos basados en selenofeno permite el desarrollo de nuevos reactivos y metodologías en la síntesis orgánica .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Selenophene, a selenium-based heterocyclic compound, plays a significant role in the development of new drugs and light-emitting materials . It is an important class of organoselenium compounds that have demonstrated effectiveness against several disorders
Mode of Action
The selenophene molecule is flat and aromatic, undergoing electrophilic substitution reactions . Electrophiles tend to attack at the carbon positions next to the selenium atom . This reaction is slower than that of furan, but faster than thiophene .
Biochemical Pathways
Selenophene derivatives have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .
Result of Action
Selenophene and its derivatives have demonstrated powerful biological activities . They have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .
Action Environment
Selenophene substitution of photovoltaics materials can improve their intermolecular interactions and thus offer a good opportunity to finely optimize their phase separation morphology to an ideal state . This substitution strategy has shown promise in liquid crystalline donors, which have demonstrated high efficiency . The combination of these structural advantages may help to achieve state-of-the-art device performance .
Propiedades
IUPAC Name |
selenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNMNVCOAICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89231-09-4 | |
| Record name | Polyselenophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20182978 | |
| Record name | Selenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288-05-1 | |
| Record name | Selenophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | selenophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is selenophene?
A1: Selenophene is a five-membered aromatic heterocyclic compound containing one selenium atom. It is structurally analogous to thiophene, with selenium replacing sulfur.
Q2: What is the molecular formula and weight of selenophene?
A2: The molecular formula of selenophene is C4H4Se, and its molecular weight is 119.01 g/mol.
Q3: What spectroscopic techniques are used to characterize selenophene and its derivatives?
A3: Researchers commonly employ a range of spectroscopic techniques to characterize selenophene derivatives, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. Researchers have used 1H NMR, 13C NMR, 15N NMR, and 77Se NMR to study selenophene derivatives. [] * Raman Spectroscopy: This technique is sensitive to molecular vibrations and provides information about the chemical bonds and structure of molecules. It is used to investigate the extent of π-conjugation in polyselenophenes. []* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides information about molecular vibrations and functional groups present in the molecule. []* UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions and band gaps in conjugated systems. [, , , , ]* X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique provides information about the local atomic structure and electronic state of atoms in molecules. [, ]* Electron Energy Loss Spectroscopy (EELS): This technique probes the electronic structure and bonding of materials by analyzing the energy loss of electrons passing through them. []
Q4: How does the presence of selenium impact the properties of selenophene compared to thiophene?
A4: Selenium, being a heavier atom than sulfur, significantly influences the properties of selenophene compared to thiophene. These differences include:
Q5: What applications of selenophene derivatives rely on their material compatibility and stability?
A6:
Organic Solar Cells (OSCs):* Selenophene-containing polymers have demonstrated significant potential in OSCs. Their lower band gaps and enhanced charge carrier mobilities contribute to improved light absorption and charge transport, leading to higher power conversion efficiencies. [, , , , ]
Q6: What strategies can be employed to improve the stability of selenophene-based materials?
A7: * Side-Chain Engineering: Carefully selecting and incorporating appropriate side chains can significantly impact the solubility, morphology, and stability of selenophene-based polymers. For instance, introducing bulky side chains like 2-ethylhexyl can increase solubility while retaining crystallinity. []* Copolymerization: Combining selenophene with other monomers to form copolymers allows fine-tuning of the material properties and enhancing stability. This approach is often used in OSC applications to improve morphology control, light absorption, and charge transport. [, , , , ]* Encapsulation and Interface Engineering: Encapsulating selenophene-based materials with protective layers or modifying the interfaces between the active material and electrodes can help prevent degradation pathways and improve device stability.
Q7: Does selenophene exhibit catalytic properties?
A8: While selenophene itself may not be a potent catalyst, some derivatives, like 2,5-digermaselenophene, have shown remarkable catalytic activity. [] This specific derivative can activate dihydrogen and acetylene at room temperature without the need for transition-metal catalysts.
Q8: How does the structure of 2,5-digermaselenophene contribute to its catalytic activity?
A9: Unlike typical selenophenes, 2,5-digermaselenophene adopts a trans-pyramidalized structure due to its unique electronic properties. This distorted structure, along with its considerable electron-donating and electron-accepting abilities, enables it to activate small molecules like dihydrogen and acetylene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)












![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)